molecular formula C11H11NO4S B13349841 Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Cat. No.: B13349841
M. Wt: 253.28 g/mol
InChI Key: SKHHSDQMUBYDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, along with a carboxylate ester group and a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the reaction of 5-methylbenzo[d]isothiazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl ester group enhances its solubility and bioavailability, while the dioxide group contributes to its stability and reactivity .

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

ethyl 5-methyl-1,1-dioxo-1,2-benzothiazole-3-carboxylate

InChI

InChI=1S/C11H11NO4S/c1-3-16-11(13)10-8-6-7(2)4-5-9(8)17(14,15)12-10/h4-6H,3H2,1-2H3

InChI Key

SKHHSDQMUBYDGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NS(=O)(=O)C2=C1C=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.